molecular formula C6HF5 B7724502 Pentafluorobenzene CAS No. 363-88-2

Pentafluorobenzene

Cat. No.: B7724502
CAS No.: 363-88-2
M. Wt: 168.06 g/mol
InChI Key: WACNXHCZHTVBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorobenzene (CAS 363-72-4) is a specialized fluorinated aromatic compound with the molecular formula C 6 HF 5 . It is characterized as a colorless liquid with a boiling point of approximately 85 °C and a density of 1.511 g/cm³ . Its structure, a benzene ring substituted with five fluorine atoms, creates a highly electron-deficient system, making it an exceptionally versatile building block in scientific research . This compound is a valuable synthetic intermediate in fluorinated chemistry, readily undergoing nucleophilic aromatic substitution (S N Ar) with amines, thiols, and alkoxides to create more complex perfluoroaryl structures . It serves as a key precursor in synthesizing active pharmaceutical ingredients and agrochemicals, where the pentafluorophenyl fragment can enhance metabolic stability, lipophilicity, and binding affinity . Recent research has explored incorporating this fragment into novel aphicidal agents . In organometallic chemistry and catalysis, this compound is employed as a ligand or substituent to modulate the electronic properties of metal complexes, finding use in cross-coupling reactions and C–H activation studies . Furthermore, its strong signal in ¹⁹F NMR makes it a useful tool in spectroscopy and analytical chemistry . Safety and Handling: this compound is a highly flammable liquid with a flash point of approximately 14 °C . It is harmful if swallowed, inhaled, or upon skin contact. Combustion may produce hydrogen fluoride . Always refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Disclaimer: This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACNXHCZHTVBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059893
Record name Pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name 1,2,3,4,5-Pentafluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8508
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

67.6 [mmHg]
Record name 1,2,3,4,5-Pentafluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8508
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

363-72-4, 363-88-2
Record name Pentafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTAFLUOROBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2,3,4,5-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH36LU53XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Pentafluorobenzene and Its Derivatives

Catalytic Synthesis Approaches

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of polyfluorinated biaryls, which are significant motifs in pharmaceuticals and medicinal chemistry. researchgate.net This method offers an atom-economical alternative to traditional cross-coupling reactions by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized substrates. acs.org

In the context of pentafluorobenzene (B134492), direct arylation with various aryl halides has been shown to proceed in high yields. nih.gov A notable characteristic of this reaction is the inverse reactivity pattern compared to conventional electrophilic aromatic substitution; the electron-deficient nature of this compound makes its C-H bonds acidic and thus more susceptible to this transformation. nih.gov The reactions are generally rapid and require only a slight excess of the this compound reactant. nih.gov

The general scheme for the palladium-catalyzed direct arylation of this compound involves the coupling of an aryl halide with this compound in the presence of a palladium catalyst and a base. researchgate.net The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and selectivity. acs.orgwhiterose.ac.uk For instance, the use of palladium(II) acetate (B1210297) with triphenylphosphine (B44618) as a ligand and silver carbonate as a base in DMF has been studied for the coupling of 4-iodotoluene (B166478) with this compound. acs.orgwhiterose.ac.uk

The scope of this methodology is broad, accommodating a range of aryl halides, including chlorides, bromides, and iodides. rsc.orgnih.gov It has been successfully applied to both simple and heterocyclic arenes. nih.gov Mechanistic studies suggest that the C-H bond cleavage is a kinetically significant step in the catalytic cycle. nih.gov Furthermore, catalyst poisoning by iodide accumulation can be mitigated by the addition of silver salts, which can also allow the reaction to proceed at lower temperatures. nih.gov

Table 1: Examples of Palladium-Catalyzed Direct C-H Arylation of this compound

Aryl HalideCatalyst SystemBaseSolventYield (%)
4-IodotoluenePd(OAc)₂ / PPh₃Ag₂CO₃DMF84 acs.org
Aryl chlorides/bromidesPd-NHC / Cu-NHCNot specifiedNot specifiedHigh rsc.org
Aryl iodides/bromides/chloridesNot specifiedNot specifiedNot specifiedExcellent nih.gov

While the provided search results focus more broadly on palladium-catalyzed C-H arylation with aryl halides, the direct arylation of electron-deficient polyfluoroarenes has also been achieved using aryliodine(III) diacetates as the arylating agent. This specific reaction has been reported in the literature, though detailed mechanistic insights from the provided abstracts are limited. The reaction likely proceeds through a palladium-catalyzed cycle, but the specific roles of the hypervalent iodine reagent in the transmetalation or oxidative addition steps would be a key feature of the mechanism.

Computational studies on related direct arylation reactions suggest that the C-H bond cleavage can occur via a concerted metalation-deprotonation (CMD) pathway. acs.orgwhiterose.ac.uk In this mechanism, an aryl-Pd(II) intermediate, often involving a carboxylate ligand, interacts with the C-H bond of this compound, leading to the formation of a new C-C bond. acs.orgwhiterose.ac.uk Another proposed mechanism is ambiphilic metal-ligand activation (AMLA). acs.orgwhiterose.ac.uk

The efficiency and selectivity of palladium-catalyzed C-H arylation are profoundly influenced by the choice of ligands and the potential involvement of bimetallic systems. rsc.orgnih.gov Ligands play a crucial role in modulating the electronic and steric properties of the palladium center, which in turn affects every step of the catalytic cycle, from oxidative addition to reductive elimination. nih.gov The σ-donating character and steric bulk of phosphine (B1218219) ligands, for example, can enhance the nucleophilicity of the Pd(0) center, facilitate reductive elimination, and promote the formation of the active catalytic species. nih.gov

Bimetallic systems, particularly those involving palladium and copper, have been shown to be highly effective for direct C-H arylation. rsc.org In these cooperative systems, a copper co-catalyst can play a key role in the C-H activation step. rsc.org For instance, a [Cu(OH)(NHC)] complex (where NHC is an N-heterocyclic carbene) can be involved in the C-H activation of the arene, followed by transmetalation to the palladium center. rsc.org This bimetallic approach can enable the use of more challenging substrates like aryl bromides and chlorides. rsc.org The development of bimetallic catalysts where two metal centers act synergistically can lower the activation barriers for key steps in the catalytic cycle, leading to enhanced reactivity. nih.govsemanticscholar.org The versatility of ligand coordination is crucial in maintaining the bimetallic structure throughout the reaction. nih.gov

Table 2: Influence of Ligands and Bimetallic Systems

Catalytic SystemKey FeatureRole in Efficiency
Pd(OAc)₂ / PPh₃Monometallic with phosphine ligandLigand modifies electronic/steric properties of Pd acs.orgwhiterose.ac.uk
Pd-NHC / Cu-NHCBimetallic systemCu co-catalyst facilitates C-H activation rsc.org
Bimetallic Pd complexesCooperative metal centersLowers activation barriers for redox transformations nih.govsemanticscholar.org

Grignard reagents are powerful carbon-based nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of this compound chemistry, pentafluorobromobenzene and pentafluoroiodobenzene can be converted into the corresponding Grignard reagent, pentafluorophenylmagnesium bromide or iodide. This reagent is a key intermediate for introducing the perfluorophenyl (C₆F₅—) group into various molecules. nih.gov

The Grignard reagent derived from pentafluorohalobenzenes can participate in both coupling and addition reactions. nih.gov For example, the addition of this Grignard reagent to aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comnih.gov A specific example is the reaction with acetaldehyde (B116499) to form pentafluorophenyl-α-ethanol. nih.gov These alcohols can then be further transformed, for instance, through dehydration to produce styrenes. nih.gov

Grignard reagents can also react with other electrophiles. Their reaction with carbon dioxide, followed by acidification, leads to the formation of carboxylic acids. masterorganicchemistry.com While they are generally not used for Sₙ2 reactions with alkyl halides, they can be employed in coupling reactions, sometimes with the aid of a transition metal catalyst. masterorganicchemistry.comnih.gov

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-C, C-O, C-S, and C-N bonds. wikipedia.orgsynarchive.com It is a key method for introducing the perfluorophenyl group, particularly for the synthesis of symmetrical and unsymmetrical biaryls. nih.govwikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide with another nucleophilic species in the presence of copper at elevated temperatures. wikipedia.orgthermofisher.com

In the synthesis of perfluorinated compounds, pentafluorobromobenzene or pentafluoroiodobenzene can undergo an Ullmann condensation to produce perfluorodiphenyl. nih.gov This reaction is often carried out at high temperatures in a sealed tube. nih.gov Traditional Ullmann reactions required stoichiometric amounts of copper powder, often activated in situ, and high-boiling polar solvents. wikipedia.org Modern variations have introduced the use of soluble copper catalysts with ligands, which can lead to milder reaction conditions. wikipedia.org

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. wikipedia.org For biaryl synthesis, this can proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. organic-chemistry.org

Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a highly versatile and powerful Lewis acid that has found increasing application as a catalyst in a variety of organic transformations, offering a metal-free alternative. researchgate.netsemanticscholar.orgrsc.org Its strong electrophilicity, stemming from the vacant p-orbital on the boron atom, combined with the steric bulk and hydrolytic stability imparted by the pentafluorophenyl groups, makes it a unique and effective catalyst. mdpi.comresearchgate.net

B(C₆F₅)₃ is known to catalyze a range of reactions, including C-C and C-heteroatom bond formations. semanticscholar.org It is particularly effective in reactions involving silanes, such as the Piers-Rubinsztajn reaction, which is the condensation of hydrosilanes with alkoxysilanes to form siloxane bonds. researchgate.net It can also catalyze the reduction of carbonyls, aldol-type reactions, hydrosilylations, and Diels-Alder reactions. researchgate.netsemanticscholar.orgresearchgate.net

The catalytic activity of B(C₆F₅)₃ arises from its ability to activate Lewis basic sites on substrates by coordinating to lone pairs of electrons. mdpi.comresearchgate.net This activation facilitates subsequent transformations. The high thermal stability of B(C₆F₅)₃ also makes it suitable for reactions that require high temperatures. mdpi.com Its application represents a significant area of modern boron-based Lewis acid catalysis, often rivaling the efficiency of traditional transition metal catalysts. mdpi.com

Metal-Free Boron Lewis Acid Catalysis using Tris(pentafluorophenyl)borane

Mechanistic Insights into Cyclopropanation Reactions

The cyclopropanation of alkenes using diazo compounds in the presence of a Lewis acid catalyst is a fundamental transformation in organic synthesis. In the context of this compound derivatives, particularly with catalysts like tris(pentafluorophenyl)borane (B(C6F5)3), detailed mechanistic studies using Density Functional Theory (DFT) have elucidated the most plausible reaction pathways. nih.govacs.org

Influence of Steric Hindrance on Diastereoselectivity

High diastereoselectivity in the B(C6F5)3-catalyzed cyclopropanation is a key feature of the reaction, and its origin is attributed to a combination of steric and electronic factors within the transition state (TS). nih.govacs.org The diastereoselectivity is determined during the nucleophilic attack of the alkene on the boron-complexed carbene.

Two competing transition states, leading to the Z- and E-diastereomers, are analyzed. The transition state leading to the major diastereomer is significantly lower in energy due to two primary factors:

Steric Hindrance : There is significant steric repulsion between the aryl group of the styrene (B11656) and the bulky tris(pentafluorophenyl)borane catalyst in the transition state leading to the minor isomer. nih.govacs.org This unfavorable interaction raises the energy of this pathway.

π–π Stacking : In the favored transition state, a stabilizing π–π stacking interaction occurs between the benzene (B151609) rings of the styrene and the aryldiazodiacetate. nih.govacs.org This interaction is geometrically less favorable in the transition state for the minor isomer.

These combined effects result in a lower energy barrier for the formation of one diastereomer, thus explaining the high diastereoselectivity observed experimentally. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

The this compound ring is highly electron-deficient due to the strong inductive effect of the five fluorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of a wide array of functionalized polyfluoroaromatic compounds. nih.gov

Substitution with Amines, Thiols, and Alkoxides

This compound and its derivatives readily react with a variety of O-, N-, and S-centered nucleophiles. The strong electron-withdrawing nature of the fluorine atoms facilitates the attack of nucleophiles and stabilizes the intermediate Meisenheimer complex. core.ac.uk Fluorine is a good leaving group in these reactions. nih.govnist.gov The reaction typically proceeds with high regioselectivity, with the nucleophile replacing the fluorine atom at the para-position (C-4). nih.gov This selective substitution is a powerful tool for introducing functional groups onto the polyfluorinated ring. nih.govbeilstein-journals.org

Nucleophile TypeExample NucleophileProduct TypeReference
AlkoxidesSodium Methoxide (B1231860) (NaOMe)Pentafluoroanisole nist.gov
AminesAmmonia (NH₃)Pentafluoroaniline nih.gov
ThiolsThiophenol (PhSH)Pentafluorophenyl phenyl sulfide rsc.org
HydroxidesPotassium Hydroxide (B78521) (KOH)Pentafluorophenol (B44920) nist.gov

Directed SNAr for Polyfluorinated Benzene Ring Library Synthesis

While SNAr on this compound is often highly regioselective for the para-position, the synthesis of more complex substitution patterns or libraries of compounds requires directed strategies. Uncontrolled reactions can sometimes lead to mixtures of regioisomers or multiple substitution products. nih.gov Directed synthesis can be achieved by leveraging the activating and directing effects of a substituent introduced in a first SNAr reaction.

A common strategy involves an initial SNAr reaction to introduce a primary functional group. This group then electronically influences the ring for a second, selective SNAr reaction at a different position. This sequential, controlled substitution allows for the construction of highly functionalized polyfluoroarene derivatives that would be otherwise difficult to access. nih.gov This methodology is instrumental in creating libraries of diverse polyfluorinated compounds for applications in medicinal chemistry and materials science. core.ac.uk For instance, a pentafluorophenyl-bearing phenothiazine can be synthesized and then subjected to a second SNAr reaction with a different nucleophile to create a highly tailored molecule. nih.gov

Mechanism of Nucleophilic Attack at the Para-Position

The pronounced preference for nucleophilic attack at the C-4 (para) position in this compound is a well-documented phenomenon rooted in the stability of the reaction intermediate. nih.govrsc.org The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition Step : The nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.ukyoutube.com

Elimination Step : Aromatization is restored through the expulsion of a fluoride (B91410) leaving group from the attacked carbon. core.ac.uk

The stability of the anionic Meisenheimer complex is the key to the reaction's regioselectivity. The negative charge in the intermediate is delocalized around the ring and is stabilized by the potent electron-withdrawing effects of the remaining fluorine atoms. This stabilization is most effective when the negative charge is delocalized onto the carbons bearing these fluorine atoms, which occurs when the nucleophile attacks at the ortho or para positions relative to a given fluorine. masterorganicchemistry.comyoutube.com In this compound, attack at the C-4 position allows the negative charge of the intermediate to be optimally stabilized by the fluorine atoms at the C-2, C-6 (ortho) and C-3, C-5 (meta) positions, making this the most kinetically and thermodynamically favorable pathway. rsc.org

Flow Microreactor Synthesis Techniques in Organofluorine Chemistry

The synthesis of organofluorine compounds, including derivatives of this compound, often presents challenges such as the need to handle hazardous reagents, control highly exothermic reactions, and manage mass and heat transfer. nih.govresearchgate.net Flow microreactor technology has emerged as a powerful solution to many of these long-standing problems in fluorine chemistry. nih.govbeilstein-journals.org

Flow microreactors are systems that conduct chemical reactions in a continuous stream through channels with sub-millimeter dimensions. This setup provides significant advantages over traditional batch reactors: beilstein-journals.org

Enhanced Heat Transfer : The high surface-area-to-volume ratio allows for extremely efficient cooling, enabling precise temperature control of rapid and highly exothermic fluorination reactions that would be dangerous on a larger, batch scale. beilstein-journals.org

Rapid Mixing : The small channel dimensions ensure that reactants mix almost instantaneously, which can improve reaction rates and product selectivity. beilstein-journals.org

Improved Safety : The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is particularly beneficial when working with toxic or explosive reagents common in fluorine chemistry. beilstein-journals.orgconferenceseries.com

Precise Control : Residence time, temperature, and pressure can be controlled with high precision, leading to higher yields, fewer byproducts, and improved reproducibility. beilstein-journals.org

These features make flow microreactor synthesis an ideal methodology for producing organofluorine compounds with high efficiency and safety, facilitating reactions that are often problematic to scale up using conventional batch chemistry. nih.govresearchgate.net

Controlled Formation of Pentafluorophenylmagnesium Bromide

The preparation of Grignard reagents, organomagnesium halides with the general formula RMgX, is a cornerstone of organic synthesis for forming new carbon-carbon bonds. The formation of Pentafluorophenylmagnesium Bromide (C₆F₅MgBr) from bromothis compound is a well-established yet nuanced process that requires careful control of reaction conditions to ensure high yield and purity.

The reaction is typically initiated by reacting magnesium turnings with bromothis compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The initiation of the Grignard reaction can sometimes be sluggish and is a critical step for a successful and controlled reaction. To facilitate the reaction, various techniques can be employed, such as the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane. These initiators react with the magnesium surface, exposing fresh, unoxidized metal to the organohalide.

Maintaining control over the reaction temperature is paramount. The formation of the Grignard reagent is an exothermic process, and excessive heat can lead to undesirable side reactions, such as Wurtz coupling, which results in the formation of decafluorobiphenyl. Therefore, the dropwise addition of bromothis compound to the magnesium suspension is often employed to manage the reaction rate and temperature. The reaction mixture is typically maintained at a gentle reflux to ensure a steady reaction rate without overheating.

Continuous flow chemistry has emerged as a powerful technique for the controlled and safe production of Grignard reagents. In a flow setup, the reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology offers significant advantages in terms of safety, scalability, and product consistency, minimizing the risks associated with the accumulation of highly reactive Grignard reagents in large batch reactors.

A typical laboratory-scale preparation involves the slow addition of a solution of bromothis compound in anhydrous diethyl ether to a stirred suspension of magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is often visually indicated by a change in the appearance of the reaction mixture, which may become cloudy and eventually turn a brownish color.

Table 1: Typical Reaction Parameters for the Synthesis of Pentafluorophenylmagnesium Bromide

ParameterCondition
Starting Material Bromothis compound
Reagent Magnesium Turnings
Solvent Anhydrous Diethyl Ether or THF
Initiator (optional) Iodine (crystal), 1,2-Dibromoethane (drops)
Atmosphere Inert (Nitrogen or Argon)
Temperature Gentle Reflux (~35-40 °C in diethyl ether)
Addition Rate Dropwise to maintain controlled reflux

Advantages for Efficient Organofluorine Compound Synthesis

Pentafluorophenylmagnesium bromide is a highly valuable reagent in organofluorine chemistry due to several key advantages that contribute to its efficiency and versatility in synthesis.

One of the primary advantages is its role as a potent nucleophile for the introduction of the pentafluorophenyl (C₆F₅) group into a wide range of molecules. The C₆F₅ moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a crucial building block in the design of new pharmaceuticals and agrochemicals.

The thermal stability of pentafluorophenyl organometallic compounds, including the Grignard reagent, is generally higher than their non-fluorinated hydrocarbon analogs. This enhanced stability allows for a broader range of reaction conditions to be employed without significant decomposition of the reagent.

Furthermore, the pentafluorophenyl group is a versatile functional handle for subsequent transformations. The fluorine atoms on the aromatic ring, particularly the one in the para position, are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a variety of other functional groups, further expanding the synthetic utility of this compound derivatives.

Pentafluorophenylmagnesium bromide is a key intermediate in the synthesis of other important organometallic reagents, such as pentafluorophenylcopper tetramer. This copper reagent is highly effective in a variety of coupling reactions, including the Ullmann diphenyl ether synthesis and the introduction of the pentafluorophenyl group into aliphatic and aromatic systems.

The use of pentafluorophenylmagnesium bromide in cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides an efficient route to biaryl compounds containing the pentafluorophenyl moiety. These structures are prevalent in many advanced materials and biologically active molecules.

Precursor-Based Synthesis and Derivatization

This compound and its immediate derivatives, such as the pentafluorohalobenzenes (e.g., bromothis compound and iodothis compound), serve as versatile precursors for the synthesis of a vast array of more complex organofluorine compounds. nih.gov These precursors provide a reactive handle to introduce the valuable pentafluorophenyl group into various molecular scaffolds. nih.gov

The Grignard reagent formed from pentafluorohalobenzenes can undergo a variety of classic Grignard reactions. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. The addition of acetaldehyde to pentafluorophenylmagnesium bromide, for example, produces pentafluorophenyl-α-ethanol. nih.gov Dehydration of this alcohol can then lead to the formation of pentafluorostyrene, a valuable monomer for the synthesis of fluorinated polymers. nih.gov

The Ullmann condensation reaction is another powerful method for the derivatization of pentafluorohalobenzenes. This reaction, which typically involves the copper-mediated coupling of two aryl halides, can be used to synthesize symmetrical biaryls, such as decafluorobiphenyl, from pentafluorobromobenzene. nih.gov

Furthermore, the pentafluorophenyl group itself can be derivatized through nucleophilic aromatic substitution (SₙAr) reactions. The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The para-fluorine atom is generally the most reactive towards substitution. This reactivity allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing access to a diverse library of functionalized this compound derivatives.

This compound derivatives are also extensively used in the functionalization of polymers and biomolecules. For example, pentafluorophenyl esters are highly reactive towards primary amines, forming stable amide bonds. This chemistry is widely employed for the surface modification of materials and for the conjugation of polymers to proteins and other biological macromolecules.

Table 2: Examples of Derivatization Reactions from this compound Precursors

PrecursorReagent(s)ProductReaction Type
PentafluorobromobenzeneMg, then AcetaldehydePentafluorophenyl-α-ethanolGrignard Addition
PentafluorobromobenzeneCu, heatDecafluorobiphenylUllmann Condensation
This compoundNitrating agentNitrothis compoundElectrophilic Aromatic Substitution
Pentafluorophenyl EsterPrimary Amine (R-NH₂)N-AlkylpentafluorobenzamideNucleophilic Acyl Substitution
This compoundSodium MethoxideMethoxy-tetrafluorobenzeneNucleophilic Aromatic Substitution

Reactivity Mechanisms and Reaction Pathways of Pentafluorobenzene

Nucleophilic Reactivity Towards Various Reagents

The electron-deficient nature of the pentafluorobenzene (B134492) ring makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemistry, allowing for the synthesis of a wide range of substituted fluorinated aromatics through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The general mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group, typically a fluoride (B91410) anion. masterorganicchemistry.com

Displacement of Fluoride Anions and Transition Complex Formation

The most common reaction pathway for this compound with nucleophiles is the displacement of a fluoride anion. nih.gov This process proceeds through the formation of a transition complex, or Meisenheimer intermediate. masterorganicchemistry.comnih.gov The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack by creating a significant partial positive charge on the ring carbons. nih.gov

Studies have shown that in nucleophilic aromatic substitution reactions of polyfluoroarenes, the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, not the cleavage of the strong carbon-fluorine bond. masterorganicchemistry.com The stability of the intermediate Meisenheimer complex is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms themselves. masterorganicchemistry.com In the case of this compound, substitution typically occurs at the para position relative to the hydrogen atom. cdnsciencepub.com This regioselectivity is attributed to the ability of the para-substituent to stabilize the negative charge in the transition state.

Reactions with Hydroxides, Alcoholates, and Amines

This compound readily reacts with a variety of oxygen and nitrogen-based nucleophiles.

Hydroxides: Reaction with aqueous potassium hydroxide (B78521) at elevated temperatures can produce pentafluorophenol (B44920) in high yields. nist.gov

Alcoholates (Alkoxides): Alkoxides, such as sodium methoxide (B1231860) in methanol, react with polyfluoroaromatics to yield the corresponding ethers. nist.gov For instance, the reaction with sodium methoxide produces pentafluoroanisole. nist.gov Similarly, sodium benzyloxide reacts to form benzyl (B1604629) pentafluorophenyl ether. nist.govnist.gov

Amines: Aqueous amines also participate in nucleophilic substitution reactions with polyfluorobenzenes. nih.govnist.gov The reaction of tris(pentafluorophenyl)phosphine (B75049) with various amines, such as hydrazine (B178648) and aniline, results in the substitution of the para-fluorine atoms. cdnsciencepub.com The reaction with isopropyl amine on a meso-hexakis(pentafluorophenyl) substituted researchgate.nethexaphyrin leads to the selective replacement of the para-fluorine substituents. rsc.org

These reactions are fundamental for introducing oxygen and nitrogen functionalities onto the perfluorinated ring, creating valuable synthetic intermediates.

Organolithium Compound Reactions

Organolithium reagents are potent nucleophiles that react with polyfluorobenzenes, including this compound, to substitute one or more fluorine atoms. nih.gov These reactions provide a pathway for the formation of carbon-carbon bonds. For example, pentafluorophenyl-lithium can be generated and subsequently used in reactions with other electrophiles. Its reaction with dimethyl carbonate under specific conditions can yield decafluorobenzophenone. rsc.org The reaction of various alkyl- or aryl-lithiums with decafluorobenzil leads to adducts that can undergo further transformations. acs.org

The interaction between organolithium compounds and polyfluoroarenes is a key method for creating more complex fluorinated molecules, though the reactions can sometimes be complicated by exchange reactions. rsc.org

Electrophilic Activation and Reactions

While this compound's primary reactivity is nucleophilic, it can also undergo reactions involving electrophilic species, particularly through the activation of its C-H bond.

C-H Bond Activation in Direct Arylation

Direct arylation represents a significant class of reactions for this compound, involving the activation of its sole C-H bond. nih.gov This method allows for the formation of C-C bonds by coupling this compound with aryl halides. nih.gov These reactions are often catalyzed by palladium complexes. nih.govresearchgate.net

A notable feature of the direct arylation of this compound is the inverted reactivity compared to traditional electrophilic aromatic substitution. nih.gov The electron-deficient nature of the this compound ring makes its C-H bond more acidic and thus more susceptible to cleavage in certain catalytic cycles. nih.gov The mechanism is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved in a single step involving the metal catalyst and a base. nih.govresearchgate.net

The reaction conditions for direct arylation can be quite versatile. For instance, palladium-catalyzed direct arylation of this compound with iodoarenes has been achieved under solvent-free conditions using infrared irradiation. rsc.org Cooperative catalytic systems, such as a dual Pd/Cu system, have also been developed to facilitate the C-H arylation of this compound with aryl bromides and chlorides. vedantu.com In this system, the copper complex is believed to play a key role in the C-H activation step. vedantu.com

Role of Lewis Acids in Enhancing Reactivity

Lewis acids play a crucial role in promoting certain reactions of this compound and its derivatives. In the context of electrophilic aromatic substitution, Lewis acids like aluminum chloride (AlCl₃) are known to generate the electrophile, which then attacks the aromatic ring. researchgate.net

A prominent Lewis acid in fluoroaromatic chemistry is tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. mdpi.com This powerful Lewis acid is used as a catalyst or activator in a wide array of chemical transformations. mdpi.comacs.org Its strong electrophilicity stems from the electron-withdrawing pentafluorophenyl groups, which enhance the Lewis acidity of the boron center. acs.org

B(C₆F₅)₃ can react with nucleophiles at the boron center, but it can also participate in reactions where it activates other molecules. For example, it can react with a phosphorus ylide, leading to a competition between simple adduct formation and more complex pathways involving electrophilic and nucleophilic aromatic substitution on the B(C₆F₅)₃ molecule itself. This demonstrates that while the primary role of a Lewis acid is to act as an electron acceptor, its interaction with highly fluorinated systems like this compound can lead to intricate and synthetically useful reactivity.

Mechanistic Studies of Specific Reactions

Cyclization Mechanisms in Pentafluorophenyl Isothiocyanate Reactions

Pentafluorophenyl isothiocyanate (PFPITC) is a reagent utilized in the analysis of protein adducts, particularly with N-terminal valine residues in hemoglobin, through a modified Edman degradation procedure. acs.orgnih.gov The reaction leads to the formation of pentafluorophenylthiohydantoins (PFPTHs). acs.org

Mechanistic studies have shown that the cyclization of N-alkylated valines with PFPITC is significantly more efficient compared to reactions with unsubstituted N-terminal valines. acs.orgnih.gov This enhanced reactivity is attributed to the electronic and steric properties imparted by the substituents. The cyclization process is favored in protic solvents and involves a direct nucleophilic attack by the thiocarbamoyl nitrogen atom on the C-1 carbon of the valine residue. acs.orgnih.gov The electron-withdrawing nature of the pentafluorophenyl group increases the electrophilicity of the isothiocyanate carbon, facilitating this intramolecular cyclization.

The presence of an N-substituent on the valine residue has a more pronounced effect on the cyclization rate than the structure of the amino acid or the Edman reagent itself. acs.orgnih.gov Under alkaline conditions, degradation of the resulting PFPTHs can occur through hydrolytic and oxidative processes. acs.orgnih.gov However, the PFPTH derivatives of N-alkylvaline are more resistant to these degradation reactions than the corresponding phenylthiohydantoin (PTH) derivatives. acs.orgnih.gov

The general reactivity of PFPITC includes nucleophilic substitution with amines and alcohols to form thioureas and thiocarbamates, respectively, and addition reactions with compounds containing active hydrogen atoms.

Table 1: Key Factors in the Cyclization of Pentafluorophenyl Isothiocyanate with Valine Residues

Factor Influence on Cyclization Reference
Pentafluorophenyl Group Enhances electrophilicity of the isothiocyanate, facilitating nucleophilic attack.
N-Alkylation of Valine Significantly increases the rate and efficiency of cyclization to form PFPTHs. acs.orgnih.gov
Solvent Protic solvents favor the cyclization pathway. acs.orgnih.gov

| Reaction Pathway | Direct intramolecular attack by the thiocarbamoyl nitrogen on the valine C-1. | acs.orgnih.gov |

Elimination-Addition Pathways in Pentafluorophenyl Sulfonate Esters

Studies on the displacement reactions of alkyl pentafluorophenyl (PFP) sulfonates with amines have provided evidence for a mechanism proceeding through an elimination-addition pathway. rsc.orgcapes.gov.brrsc.orgresearchgate.net This mechanism is thought to involve the formation of a transient sulfene (B1252967) intermediate. rsc.org

Experimental evidence supporting this pathway includes deuterium (B1214612) labeling studies. When a PFP sulfonate was reacted with an amine in the presence of D₂O, the resulting sulfonamide product was found to have incorporated a deuterium atom at the α-position. rsc.org In a control experiment, subjecting the non-deuterated sulfonamide to the same reaction conditions did not result in any deuterium incorporation, strongly suggesting that deuteration occurs before the formation of the sulfonamide, consistent with the elimination-addition mechanism. rsc.org

The reactivity of PFP sulfonate esters has been compared to that of sulfonyl chlorides and PFP carboxylate esters. PFP sulfonates are significantly less reactive towards nucleophiles than their corresponding sulfonyl chlorides, offering greater stability, particularly to hydrolysis. rsc.orgacs.org For instance, in a competitive reaction, a primary amine reacted selectively with a PFP sulfonate in the presence of a sulfonyl chloride in an aqueous medium, with the sulfonyl chloride undergoing rapid hydrolysis. rsc.org

Furthermore, the reactivity difference between a PFP sulfonate and a PFP carboxylate within the same molecule has been demonstrated. In a molecule containing both functional groups, the PFP carboxylate ester reacts selectively with an amine at a lower temperature, while the PFP sulfonate requires heating to react, showcasing the potential for chemoselective transformations. rsc.org This stability and differential reactivity make PFP sulfonate esters useful alternatives to sulfonyl chlorides in chemical synthesis. rsc.orgacs.org

Enantioselective Transformations and Chiral Ligand Influence

The pentafluorophenyl group is a key component in several substrates and catalysts used in enantioselective transformations. The stereochemical outcome of these reactions is often controlled by the influence of chiral ligands. acs.orgresearchgate.net

One notable example is the asymmetric benzoin (B196080) condensation, where a triazolium salt precatalyst bearing a pentafluorophenyl substituent has been shown to promote the reaction with high efficiency and enantioselectivity. researchgate.netacs.org The incorporation of both a hydrogen bond donating substituent and the acidifying pentafluorophenyl group into the catalyst design was crucial for achieving these results. acs.org

In the enantioselective conjugate addition of alkenylboronic acids to indole-appended enones, a chiral ligand, 3,3'-bis(pentafluorophenyl)-BINOL, in combination with a magnesium alkoxide, was used to achieve high enantioselectivity and product yields. nih.gov

Isothiourea catalysts have been employed for the asymmetric α-chlorination of activated aryl acetic acid esters, including pentafluorophenyl esters. sci-hub.se These reactions proceed through the in-situ formation of chiral C1 ammonium (B1175870) enolates under base-free conditions, yielding products with high enantiomeric ratios. sci-hub.se Tandem catalysis, combining a palladium catalyst with an isothiourea catalyst like benzotetramisole, has been developed for the enantioselective synthesis of α-amino acid derivatives from N,N-disubstituted glycine (B1666218) aryl esters and allylic phosphates. acs.orgresearchgate.net

The design of chiral ligands is critical, as both steric and electronic properties influence the catalytic activity and the degree of asymmetric induction. acs.org For instance, in a nickel-catalyzed aldol (B89426) reaction, the steric hindrance of the chiral phosphine (B1218219) ligand played a key role in the diastereochemical outcome. researchgate.net The interplay between the chiral ligand and the metal center controls the binding of reactants and dictates the reaction pathways, leading to the desired stereoisomer. acs.org

Table 2: Examples of Enantioselective Transformations Involving Pentafluorophenyl Compounds

Reaction Type Substrate/Catalyst Feature Chiral Ligand/Catalyst Key Finding Reference
Benzoin Condensation Triazolium precatalyst with a pentafluorophenyl group. Bifunctional protic triazolium salt Excellent efficiency and enantioselectivity. researchgate.netacs.org
Conjugate Addition Indole-appended enones 3,3'-Bis(pentafluorophenyl)-BINOL High enantioselectivity and yields. nih.gov
α-Chlorination Pentafluorophenyl arylacetate Isothiourea (e.g., Tetramisole) High enantioselectivity under base-free conditions. sci-hub.se

| Allylic Amination/ rsc.org-Sigmatropic Rearrangement | N,N-disubstituted glycine aryl esters | Isothiourea (Benzotetramisole) and Pd-catalyst | High diastereo- and enantioselectivity in α-amino acid derivative synthesis. | acs.orgresearchgate.net |

Influence of Pentafluorophenyl Moiety on Reaction Selectivity and Rate

The pentafluorophenyl (C₆F₅) group exerts a significant influence on the selectivity and rate of chemical reactions due to its strong electron-withdrawing nature and steric bulk. vt.edursc.org These properties can be leveraged to tune the reactivity of molecules in a variety of contexts.

The electron-withdrawing effect of the C₆F₅ group is well-documented. vt.edu In tris(pentafluorophenyl)borane (B(C₆F₅)₃), for example, the three C₆F₅ substituents render the boron center highly Lewis acidic. rsc.org This enhanced acidity allows B(C₆F₅)₃ to act as an efficient catalyst in numerous reactions, including the Piers-Rubinsztajn reaction, which involves hydride transfer from a silane. mdpi.com The catalyst activates the Si-H bond, and the reaction rate can be influenced by the electronic properties of other substituents in the reactants. mdpi.commdpi.com The presence of water can affect the catalytic activity of B(C₆F₅)₃, sometimes leading to an induction period in the reaction. rsc.org

The C₆F₅ moiety can also enhance the electrophilicity of an adjacent functional group, making it more susceptible to nucleophilic attack. This is observed in the covalent modification of proteins, where a pentafluorophenyl group can act as a warhead, reacting with nucleophilic residues like cysteine. nih.gov The electrophilicity of the para-carbon of the pentafluorophenyl ring can be further enhanced by an adjacent electron-withdrawing group, such as a sulfonamide. nih.gov

In transition metal catalysis, the electronic properties of ligands containing the C₆F₅ group can influence the reaction rate. For instance, in rhodium complexes, electron-withdrawing groups like C₆F₅ on a cyclopentadienyl (B1206354) ligand can lower the rotational barrier of coordinated ethylene (B1197577) by reducing metal-to-ligand back-donation. vt.edu In hydrodefluorination reactions catalyzed by ruthenium complexes, the nature of the N-heterocyclic carbene (NHC) ligand, including its electronic properties, dictates the selectivity of the process. rsc.org

Steric effects also play a crucial role. The bulkiness of the C₆F₅ groups in B(C₆F₅)₃ contributes to its stability and unique catalytic behavior compared to smaller boron halides. rsc.org In some catalytic systems, increased steric bulk on a ligand can surprisingly increase the reaction rate by destabilizing the ground state of the catalyst more than the transition state. researchgate.net Conversely, in other cases, steric hindrance can direct the stereochemical outcome of a reaction. researchgate.net The interplay between the steric and electronic effects of the C₆F₅ group allows for fine-tuning of catalyst activity and selectivity in a wide range of chemical transformations. researchgate.net

Advanced Spectroscopic Characterization and Analytical Chemistry of Pentafluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of pentafluorobenzene (B134492). Both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are instrumental in characterizing this molecule.

¹H and ¹⁹F NMR Spectral Analysis and Parameter Determination

The analysis of the ¹H and ¹⁹F NMR spectra of this compound allows for the determination of chemical shifts and spin-spin coupling constants. cdnsciencepub.comcdnsciencepub.com The ¹H spectrum of this compound appears as a complex multiplet, specifically a triplet of triplets of doublets, resulting from couplings to the ortho, meta, and para fluorine atoms. tandfonline.com The ¹⁹F spectrum is correspondingly complex. Iterative analysis using least-squares methods is employed to extract precise spectral parameters from these complex spectra. cdnsciencepub.comcdnsciencepub.com This process can sometimes lead to multiple possible solutions, requiring further experiments, such as "tickling" or heteronuclear double resonance, to identify the physically correct set of parameters. cdnsciencepub.comtandfonline.com

A number of studies have focused on the precise determination of the various coupling constants within the this compound molecule. researchgate.netlboro.ac.ukresearchgate.net These analyses provide valuable insights into the electronic structure and through-bond interactions. The signs of the coupling constants have also been determined, often by comparison with related compounds or through specialized NMR techniques. cdnsciencepub.comtandfonline.com For instance, it is generally accepted that the ortho H-F and F-F coupling constants are positive, which in turn helps to determine the signs of other couplings. cdnsciencepub.com

Table 1: Selected ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants (J) in this compound

CouplingValue (Hz)
J (ortho H-F)+6.1 to +8.7
J (meta H-F)+7.1 to +10.1
J (para H-F)+1.5 to +2.5
J (ortho F-F)-20.3 to -19.4
J (meta F-F)-1.5 to +1.9
J (para F-F)-19.1 to -18.7

Note: The values presented are a range compiled from various studies and may differ slightly based on solvent and experimental conditions. The signs are based on the assumption of a negative ³J(F,F) ortho coupling. cdnsciencepub.comtandfonline.com

Application as Chemical Shift Reference in ¹⁹F NMR Studies

While not as common as other fluorinated compounds like trichlorofluoromethane (B166822) (CFCl₃) or trifluoroacetic acid (TFA), this compound can be used in ¹⁹F NMR spectroscopy. colorado.edusigmaaldrich.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making the choice of a reference standard crucial for accurate and reproducible measurements. biophysics.org The chemical shifts of the fluorine atoms in this compound are found in the aromatic fluorine region, typically between -110 and -180 ppm relative to CFCl₃. sigmaaldrich.comsepscience.com Its application as a reference is more specialized, often employed in studies involving other fluorinated aromatic compounds where a reference with similar properties is advantageous.

Heteronuclear Double Resonance Techniques

Heteronuclear double resonance experiments, such as ¹H{¹⁹F} (observing proton while irradiating fluorine) or ¹⁹F{¹H} (observing fluorine while irradiating proton), have been crucial in the complete spectral assignment of this compound. tandfonline.comrsc.orgrsc.orgucl.ac.uk These techniques simplify complex spectra by removing heteronuclear coupling interactions, which helps in identifying which proton is coupled to which fluorine. ucl.ac.uk

By selectively irradiating specific frequencies in the ¹⁹F spectrum while observing the ¹H spectrum, it is possible to determine the relative signs of the H-F and F-F coupling constants. tandfonline.com This is achieved by observing which lines in the proton spectrum are perturbed, a technique known as "spin tickling". cdnsciencepub.comtandfonline.com This information is vital for a complete and unambiguous analysis of the NMR spectrum, as it helps to resolve ambiguities that may arise from iterative analysis alone. cdnsciencepub.comtandfonline.commdpi.com These experiments have confirmed the signs of various coupling constants, providing a more detailed understanding of the spin system in this compound. tandfonline.com

Microwave Spectroscopy and Molecular Structure Determination

Microwave spectroscopy provides highly accurate data on the rotational constants of molecules in the gas phase, from which precise molecular structures can be determined. ubc.ca

Rotational Spectrum Measurement and Centrifugal Distortion Constants

The rotational spectrum of this compound has been measured in the microwave region. researchgate.netias.ac.inias.ac.in Early studies identified the rotational constants, and later investigations, utilizing techniques like chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy, have allowed for the determination of centrifugal distortion constants. researchgate.netias.ac.in Centrifugal distortion arises because a molecule is not a rigid rotor; it distorts as it rotates, and this effect is more pronounced at higher rotational speeds (higher J values). ias.ac.in The analysis of the rotational spectrum, including a wide range of transitions, provides a set of rotational and centrifugal distortion constants. researchgate.netias.ac.in

Table 2: Rotational and Centrifugal Distortion Constants for this compound

ConstantValue (MHz)Value (kHz)
A1480.86496(45)
B1030.06911(14)
C607.50261(9)
ΔJ0.0090(7)
ΔJK
ΔK0.065(2)
δJ0.0025(4)
δK

Data from CP-FTMW spectroscopy. researchgate.net An earlier study reported τ constants in kHz: τaaaa = -0.765(68), τbbbb = -0.612(65), τcccc = -0.547(68), τ₁ = -1.751(200), and τ₂ = -0.567(66). ias.ac.inias.ac.in

Determination of Ring and Partial Fluorine Atom Structures

The determination of the molecular structure of this compound from microwave spectroscopy relies on the analysis of the rotational spectra of the parent molecule and its isotopically substituted analogs (isotopologues). researchgate.netias.ac.in By measuring the spectra of the four unique ¹³C substituted isotopologues, a partial r₀ and rₛ structure can be determined. researchgate.net The small, negative inertial defect calculated from the moments of inertia confirms that the molecule is planar. ias.ac.in

Analysis of ¹³C Substituted Isotopologues

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. In the context of this compound, the analysis of its ¹³C substituted isotopologues provides detailed information about its carbon framework and the influence of the highly electronegative fluorine atoms.

Novel protocols for quantitative ¹³C NMR have utilized this compound as an internal reference compound. nih.gov It provides a single, sharp, and un-overlapped signal that can be used to determine the absolute amounts of different structural features in other molecules, such as lignins, when using techniques like the DEPT (Distortionless Enhancement by Polarization Transfer) experiment. nih.gov

The ¹³C NMR spectrum of this compound itself is complex due to spin-spin coupling between the ¹³C nuclei and the five ¹⁹F nuclei. The analysis of these coupling constants is critical for unambiguous structural verification. Advanced computational methods and line-shape analysis techniques are often employed to accurately determine these coupling values. researchgate.netresearchgate.net For instance, a full analysis of the ¹³C spectrum and its ¹⁹F-¹³C satellites requires careful consideration of second-order effects to achieve an accurate fit. researchgate.net Theoretical calculations at various levels of theory have been performed to predict ¹⁹F–¹³C coupling constants, with results from Density Functional Theory (DFT) showing comparable accuracy to more intensive wavefunction-based methods. researchgate.netresearchgate.net

Table 1: Selected ¹³C NMR Data for this compound

Parameter Description Source
Internal Standard Can be used as an internal standard in quantitative ¹³C NMR for determining methine carbon amounts via the DEPT experiment. nih.gov
Spectral Analysis The ¹³C spectrum exhibits complex coupling patterns due to ¹⁹F-¹³C spin-spin interactions, requiring advanced analysis. researchgate.net

| Coupling Constants | Theoretical and experimental determination of ¹J(¹³C, ¹⁹F), ²J(¹³C, ¹⁹F), etc., provides detailed structural insights. | researchgate.netresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comup.ac.za A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability. up.ac.za Together, they provide a comprehensive picture of a molecule's vibrational framework.

This compound, with its C₂ᵥ point group symmetry, has 30 fundamental vibrational modes. rsc.orgaip.org These modes are distributed among the symmetry representations as follows: Γvib = 11a₁ + 6b₁ + 10b₂ + 3a₂. aip.org Detailed studies combining high-resolution Fourier-Transform Infrared (FTIR) and Raman spectroscopy with theoretical calculations have enabled the reliable identification of numerous fundamental, overtone, and combination bands. researchgate.net

Theoretical investigations, often employing anharmonic calculations based on generalized second-order vibrational perturbation theory (GVPT2), are crucial for accurately assigning the observed spectral bands. researchgate.net Such studies have examined the vibronic coupling between the electronic states of this compound, revealing, for example, that large-amplitude out-of-plane vibrations dominate the excited-state dynamics of the molecule. rsc.orgresearchgate.net

Table 2: Vibrational Analysis of this compound

Technique Information Provided Key Findings Source
IR & Raman Spectroscopy Provides complementary data on the 30 fundamental vibrational modes of the molecule. Used to identify fundamental, overtone, and combination bands. up.ac.zaresearchgate.net
Symmetry Belongs to the C₂ᵥ point group, which dictates the IR and Raman activity of its vibrational modes. Vibrational modes are classified into a₁, b₁, b₂, and a₂ symmetries. rsc.orgaip.org

| Theoretical Modeling | Essential for the accurate assignment of experimental spectra and understanding vibronic coupling. | Models reveal the influence of specific vibrational modes on excited-state dynamics. | rsc.orgaip.orgresearchgate.net |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio (m/z). plasmion.com It is a cornerstone for the analysis of a vast range of molecules, from small organic compounds to large biomolecules. plasmion.com

For this compound, standard electron ionization mass spectrometry (EI-MS) results in a characteristic mass spectrum. The molecular ion peak [M]⁺ is observed at m/z 168, corresponding to the molecular weight of C₆HF₅. nih.gov The fragmentation pattern provides further structural confirmation.

A significant application of this compound chemistry in mass spectrometry involves its use in derivatization to enhance analytical sensitivity. For example, pentafluorobenzyl (PFB) bromide is a widely used derivatizing agent for compounds with acidic protons, such as fatty acids or phenols. The resulting PFB esters are highly electronegative and can be analyzed with exceptional sensitivity using gas chromatography-mass spectrometry (GC-MS) in the negative chemical ionization (NCI) mode. nih.gov This method can achieve detection limits in the femtogram range, which is several orders of magnitude more sensitive than positive ion mode analysis of corresponding methyl esters. nih.gov

Table 3: Mass Spectrometry Data for this compound

Parameter Value/Description Source
Molecular Weight 168.08 g/mol nih.gov
Molecular Ion Peak (m/z) 168 nih.gov
Derivatization Agent Pentafluorobenzyl bromide is used to form PFB esters for ultra-sensitive analysis by NCI-GC-MS. nih.gov

| Sensitivity | Detection of PFB derivatives can be >1000 times more sensitive in negative ion mode than positive ion mode. | nih.gov |

Advanced Analytical Methods in Environmental and Biological Studies

The unique properties of this compound and its derivatives have led to their use in a variety of advanced analytical methods, particularly those requiring high sensitivity and specific chemical reactivity.

Gas chromatography-mass spectrometry (GC-MS) is the benchmark technique for the analysis of volatile organic compounds (VOCs). This compound is listed as an analyte amenable to analysis by U.S. EPA Method 8260, a widely used method for determining VOCs in environmental samples. epa.gov In such analyses, it is often used as a surrogate standard to monitor the performance of the analytical procedure due to its similar properties to many halogenated analytes but being unlikely to be found in typical samples. thermofisher.com

In high-performance liquid chromatography (HPLC), stationary phases incorporating a pentafluorophenyl (PFP) group have become invaluable for separating a wide range of analytes. mtoz-biolabs.com These PFP columns, such as those with pentafluorophenylpropyl stationary phases, offer unique selectivity compared to traditional C18 columns. thamesrestek.co.uk They can effectively separate polar aromatic compounds, including alkaloids and vitamin D metabolites, through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. scirp.orgsigmaaldrich.com Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a powerful platform for the sensitive and selective quantification of these compounds in complex biological matrices like human serum. scirp.orgnih.gov

Table 4: Applications of this compound in Coupled Chromatographic Techniques

Method Application of this compound Analyte Examples Source
GC-MS Used as a surrogate standard in environmental VOC analysis (e.g., EPA Method 8260). Halogenated hydrocarbons, aromatics. epa.govthermofisher.com
HPLC-MS/MS Used as a stationary phase (PFP columns) for enhanced separation of polar and aromatic compounds. Alkaloids, Vitamin D metabolites, Cocaine. thamesrestek.co.ukscirp.orgsigmaaldrich.com

| GC-NCI-MS | Used as a derivatizing agent (PFB bromide) for ultra-trace quantification. | Fatty acids, Catecholamines. | nih.gov |

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes directly in complex biological systems. universiteitleiden.nlnih.gov A key innovation in this field is the use of probes containing a pentafluorophenyl (PFP) ester group.

The PFP ester serves as a highly reactive "handle" in trifunctional probes that also contain a reactive "warhead" (for covalent binding to an enzyme's active site) and a bioorthogonal reporter tag (for detection and enrichment). nih.govoutbreak.info The high reactivity of the PFP ester allows for a modular and rapid "ligand selection" approach. nih.gov In this strategy, a core trifunctional probe featuring the PFP ester is reacted with a library of different primary amine-containing ligands. This generates a diverse library of activity-based probes in situ, which can then be screened to identify the optimal probe for a specific enzyme target. nih.govoutbreak.info This method has been successfully applied to characterize enzymes such as the cysteine protease 3CLpro from the SARS-CoV-2 virus, demonstrating its value in enzyme characterization and inhibitor discovery. nih.gov

Table 5: Role of Pentafluorophenyl (PFP) Ester in Activity-Based Protein Profiling (ABPP)

Probe Component Function Description Source
Pentafluorophenyl (PFP) Ester Reactive Handle A highly reactive electrophile that readily reacts with primary amine ligands to create a diverse probe library. nih.govoutbreak.info
Reactive Warhead Covalent Binding An electrophilic group (e.g., chloroacetamide) that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.govresearchgate.net

| Reporter Tag | Detection/Enrichment | A bioorthogonal group (e.g., an alkyne) that allows for visualization and isolation of the labeled protein via "click" chemistry. | outbreak.inforesearchgate.net |

Computational Chemistry and Theoretical Investigations of Pentafluorobenzene

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the properties of medium-sized organic molecules like pentafluorobenzene (B134492). chemmethod.com It offers a balance between computational cost and accuracy, making it suitable for a range of theoretical analyses. arxiv.org

Molecular Geometry Optimization and Electronic Structure Calculations

DFT calculations are widely used to determine the optimized molecular geometry and electronic structure of molecules. usd.educnr.it For derivatives of this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been employed to explore their molecular geometries. chemmethod.com These calculations provide data on bond lengths and angles, which are often in good agreement with experimental data, confirming the reliability of the computational models. chemmethod.comchemrxiv.org The electronic structure of a molecule, which is crucial for understanding its properties, can also be effectively studied using DFT. usd.edunih.gov

Table 1: Selected Optimized Geometrical Parameters of a Pentafluorophenyl-Urea Derivative (PDPF) Calculated by DFT Press the "Generate" button to create a table with the optimized geometrical parameters.

<生成 Interactive Data Table>

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length C-N (urea) 1.38 Å 1.37 Å
Bond Length C=O (urea) 1.25 Å 1.24 Å
Bond Angle N-C-N (urea) 118.5° 118.2°
Bond Angle C-N-C (pyridine) 117.9° 117.6°

This table presents a selection of calculated and experimental geometrical parameters for a pentafluorophenyl-urea derivative, demonstrating the accuracy of DFT in predicting molecular geometry. chemmethod.com

Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational frequency analysis using DFT is a valuable technique for assigning experimental infrared (IR) and Raman spectra. jetir.orgahievran.edu.tr By calculating the vibrational modes and their corresponding frequencies, researchers can interpret the complex experimental spectra of molecules like this compound derivatives. jetir.orgresearchgate.net The calculated frequencies are often scaled to better match the experimental data, compensating for approximations in the computational methods. ahievran.edu.tr For instance, a combined experimental and theoretical study on iodothis compound (B1205980) reported a detailed assignment of its vibrational spectra. researchgate.net Similarly, DFT calculations have been used to analyze the vibrational modes of other fluorinated benzene (B151609) derivatives. jetir.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pentafluorophenyl-Urea Derivative (PDPF) Press the "Generate" button to create a table comparing experimental and calculated vibrational frequencies.

<生成 Interactive Data Table>

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
N-H Stretch 3350 3345 Stretching vibration of the N-H bond in the urea (B33335) group.
C=O Bend 1680 1675 Bending vibration of the C=O bond in the urea group.
C-F Stretch 1150 1148 Stretching vibration of the C-F bonds in the pentafluorophenyl ring.

This table illustrates the correlation between experimentally observed and DFT-calculated vibrational frequencies for a derivative of this compound, validating the computational model. chemmethod.com

HOMO-LUMO Gap Analysis and Optoelectronic Applications

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. ossila.comphyschemres.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is a key factor in determining a molecule's potential for optoelectronic applications. ossila.comphyschemres.org DFT calculations are frequently used to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.net For example, the HOMO-LUMO gap of a novel pentafluorophenyl-substituted urea derivative was calculated to be 3.0785 eV, suggesting its potential use in optoelectronic devices. chemmethod.com The ability to tune the HOMO-LUMO gap by modifying the molecular structure is a significant area of research in materials science. rsc.org

Mechanistic Pathway Elucidation using DFT

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. nih.govacs.orgacs.org By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the step-by-step process of a reaction. nih.govacs.org For instance, DFT studies have been employed to investigate the mechanism of cyclopropanation reactions catalyzed by tris(pentafluorophenyl)borane (B72294). nih.govacs.orgacs.org These studies have helped to identify the most plausible reaction pathways by comparing the energy barriers of different proposed mechanisms. nih.govacs.org Such computational insights are valuable for optimizing reaction conditions and designing more efficient catalysts. acs.org The substituent effect of the pentafluorophenyl group on the reaction mechanism of ruthenium-catalyzed amidation has also been investigated using DFT. semanticscholar.org

Validation of Computational Models with X-ray Diffraction Data

Experimental data from techniques like X-ray diffraction (XRD) are often used to validate the accuracy of computational models. rsc.orgcivilica.com By comparing the theoretically optimized molecular geometry with the crystal structure determined by XRD, researchers can assess the reliability of the chosen DFT method and basis set. chemmethod.comrsc.org A high correlation between the calculated and experimental bond lengths and angles indicates that the computational model accurately represents the real molecular structure. chemmethod.com This validation is crucial for ensuring the reliability of other properties predicted by the DFT calculations. cardiff.ac.ukresearchgate.net

Computational Analysis of Excited-State Dynamics

The study of excited-state dynamics is essential for understanding the photophysical and photochemical properties of molecules. aip.orgresearchgate.net Computational methods are employed to investigate the behavior of molecules after they absorb light. aip.orgresearchgate.net For this compound, vibronic coupling in its excited electronic states has been investigated using ab initio quantum chemistry calculations. aip.orgresearchgate.net These studies have helped to understand the complex interplay between electronic and nuclear motion, which governs processes like internal conversion and fluorescence. aip.orgaip.org The dynamics of this compound after excitation have been studied, revealing biexponential decay behavior. researchgate.net Time-resolved photoelectron imaging spectroscopy, supported by DFT calculations, has been used to probe these ultrafast processes. aip.org The study of excited-state dynamics is particularly relevant for applications in areas like photochemistry and the development of new optical materials. chemrxiv.orgbarbatti.org

Compound Index

Quartic Vibronic Coupling Models

Theoretical investigations into the excited-state dynamics of this compound have employed sophisticated vibronic coupling models to understand the intricate interplay between electronic and nuclear motions. aip.org A key approach has been the development of a quartic vibronic coupling model, which provides a detailed description of the potential energy surfaces of the molecule's excited states. rsc.orgrsc.org

One prominent study focused on a model that includes the two lowest excited electronic states (S1 and S2) and the six b₁ vibrational modes of the molecule. rsc.orgrsc.org This model is constructed using a diabatic representation of the electronic states and a Taylor expansion of the diabatic potentials and interstate couplings along the ground-state vibrational modes. rsc.org The parameters for this Hamiltonian are derived from fitting to a series of ab initio electronic structure calculations, specifically using the extended multi-configuration quasi-degenerate second-order perturbation theory (XMCQDPT2). rsc.org

The vibronic coupling Hamiltonian used in these studies takes the form of a 6x6 matrix in a diabatic electronic basis, with its elements expanded as a Taylor series in the normal coordinates of the vibrational modes. aip.org This detailed model allows for the investigation of phenomena such as internal conversion and the impact of various couplings on the nuclear dynamics. aip.org The use of a quartic model, which includes terms up to the fourth order in the Taylor expansion, is crucial for accurately describing the large-amplitude out-of-plane motions that characterize the photochemistry of this compound. rsc.orgrsc.org These advanced models have been instrumental in identifying that a pseudo Jahn-Teller coupling triggers significant out-of-plane motion following photoexcitation. rsc.org

Simulation of Time-Resolved Photoelectron Spectra

The insights gained from vibronic coupling models are powerfully complemented by the simulation of time-resolved photoelectron spectra (TRPES). rsc.org This technique provides a direct window into the ultrafast dynamics of molecules after photoexcitation. uni-kiel.de Computational simulations of TRPES are essential for interpreting the complex experimental data and for benchmarking the accuracy of theoretical models of electronic structure and non-adiabatic dynamics. rsc.org

The simulation of TRPES for this compound builds upon the quartic vibronic coupling models. rsc.org By propagating a wavepacket on the coupled potential energy surfaces described by the model, researchers can calculate the time-dependent photoelectron spectrum. rsc.orgresearchgate.net This involves modeling the ionization process, where a probe laser pulse ejects an electron from the excited molecule. The kinetic energy of the ejected photoelectron is sensitive to both the electronic configuration and the vibrational state of the molecule at the moment of ionization. researchgate.net

Various computational methods are employed to simulate TRPES, with some approaches discretizing the photoelectron continuum and incorporating it as an additional degree of freedom in quantum dynamics simulations. researchgate.net These simulations can reproduce the key features of experimental TRPES, including the decay of the signal over time and the appearance of oscillatory patterns. rsc.orguni-kiel.de By comparing simulated spectra with experimental measurements, scientists can validate and refine their understanding of the excited-state dynamics, such as the timescales of internal conversion and the specific nuclear motions involved. rsc.org

Electron-Nuclear Motion and Oscillatory Photoelectron Signals

A striking feature observed in the experimental TRPES of this compound is the presence of long-lived, large-amplitude oscillations superimposed on a bi-exponential decay. uni-kiel.deaip.orgdntb.gov.ua Theoretical models have been crucial in deciphering the origin of these oscillations, attributing them to the coherent, non-separable motion of electrons and nuclei. rsc.orgresearchgate.net

Upon photoexcitation to the optically bright ππ* (¹B₂) electronic state, a vibronic coupling between this state and a nearby, optically dark πσ* state induces a periodic wavepacket motion along several out-of-plane vibrational modes of b₁ symmetry. aip.orgdntb.gov.ua This coupling creates a distinctive double-well feature on the lowest excited adiabatic potential energy surface. aip.org The initial excitation prepares a wavepacket that then oscillates back and forth in this double well, corresponding to a large-amplitude, out-of-plane distortion of the molecule. rsc.orgaip.org

The key insight from computational studies is that this nuclear motion directly modulates the electronic character of the excited state. aip.orgdntb.gov.ua As the molecule distorts, the excited state acquires a significant πσ* character, which in turn affects the probability of ionization by the probe pulse. uni-kiel.deaip.orgdntb.gov.ua Consequently, the ionizing probe laser directly maps this coupled electron-nuclear motion into the observed oscillations in the photoelectron signal. aip.orgdntb.gov.ua The photoelectron spectra and the anisotropy of their angular distribution confirm this periodically changing electronic character, providing a clear example of how time-resolved spectroscopy can image coherent electron-nuclear dynamics. aip.orgdntb.gov.ua

Molecular Docking Studies (Pentafluorophenyl-containing derivatives)

In the realm of medicinal chemistry and drug design, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently applied to study the interaction between a ligand and a protein receptor. Several studies have investigated derivatives of this compound to explore their potential as biologically active agents.

For instance, a Schiff base containing a pentafluorophenyl group, (E)-4-(((pentafluorophenyl) methylene) amino)-N-(pyrimidin-2-yl)benzenesulfonamide, was studied for its potential biological activities. researchgate.net Molecular docking results for this compound indicated a very high binding affinity of -10.9 kcal/mol, suggesting strong interactions with its biological target. researchgate.net

In another area, pentafluorophenylammonium triflate (PFPAT) has been utilized as a catalyst in the synthesis of coumarin (B35378) derivatives, which have been subsequently evaluated for their antimicrobial activities through molecular docking. ej-chem.org One such study on simple coumarin derivatives showed promising antifungal activity, with docking analyses revealing a high binding affinity for the target enzyme CYP51. ej-chem.org Although these studies focus on derivatives rather than this compound itself, they highlight the utility of the pentafluorophenyl group in medicinal chemistry. The electron-withdrawing nature and the potential for specific interactions (such as halogen bonding or π-stacking) of the pentafluorophenyl ring can be exploited to enhance the binding affinity and selectivity of drug candidates.

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of chemical reactions involving this compound and its derivatives. mdpi.com These theoretical predictions are invaluable for understanding reaction mechanisms and for designing new synthetic methodologies.

Studies on perfluoroaromatics, including perfluorobenzene, have used DFT to investigate their regioselective substitution reactions with various nucleophiles. mdpi.comnih.gov For example, theoretical work has explored the nucleophilic addition of a phenoxide group to perfluoroaromatic systems. mdpi.com These calculations help to identify the most likely sites of reaction by comparing the activation energies of different reaction pathways. mdpi.com Such studies have revealed that the transition states for these reactions can be stabilized by π-complex formation between the nucleophile and the electron-deficient aromatic ring. mdpi.com

Applications of Pentafluorobenzene in Materials Science and Engineering

Building Block for Advanced Materials

The electron-deficient nature of the pentafluorobenzene (B134492) ring makes it highly reactive toward nucleophiles, establishing it as a fundamental building block for the synthesis of complex fluoroaryl compounds and functionalized fluorobenzenes. leapchem.com This reactivity is harnessed in materials science to create advanced materials with unique electronic properties. The incorporation of the pentafluorophenyl group can significantly alter a molecule's characteristics, enhancing metabolic stability, lipophilicity, and binding affinity in bioactive molecules. leapchem.com Furthermore, its inherent thermal and chemical stability contributes to the development of materials resistant to oxidation, hydrolysis, and UV degradation. leapchem.com As a result, PFB is a key starting material for a wide range of products, from pharmaceuticals and agrochemicals to high-performance polymers and electronic components. chemimpex.comguidechem.com

Polymers and Coatings Development

This compound is instrumental in the development of advanced polymers and coatings. solubilityofthings.com It serves as a precursor in the synthesis of fluorinated polymers, which are prized for their exceptional chemical resistance and thermal stability. chemimpex.com These properties make them ideal for use in protective coatings and as insulation in electronics. chemimpex.com The introduction of PFB into polymer structures can be achieved through various methods, including its use as an end-group to functionalize polymers like polythiophenes. rsc.org This "click" functionalization allows for the attachment of various moieties to the polymer backbone under mild conditions, enabling the creation of materials with tailored properties. rsc.orgnih.gov

In the field of coatings, the development of organic fine particles and advanced dispersion technologies often utilizes monomers and polymers whose properties can be fine-tuned. nipponpaint-holdings.comystral.com While not always directly using PFB, the principles of modifying polymer properties, for which PFB is a key tool, are central. For instance, fluorinated polymers derived from precursors like PFB can be used to create coatings with low surface energy and high durability. leapchem.com The basic components of coatings include binders (polymers), pigments, and solvents, and the choice of polymer is critical to the final film's performance, such as its resistance to environmental factors. corrosionalliance.com The use of fluorinated polymers can significantly enhance this resistance. corrosionalliance.com

Liquid Crystals and Electronic Materials

This compound and its derivatives play a significant role in the field of liquid crystals (LCs) and electronic materials. guidechem.comleapchem.com The incorporation of fluorine atoms into LC molecules can substantially alter physical characteristics such as melting point, mesophase morphology, and other critical properties like dielectric and optical anisotropy. researchgate.net For example, fluorine-substituted benzoate (B1203000) ester rod-shaped liquid crystals containing an azobenzene (B91143) unit with a this compound terminal have been synthesized to study their mesophase and photoswitching properties. rhhz.netump.edu.my Research has shown that such fluorine-containing compounds exhibit distinct liquid crystal phases, for instance, showing only Smectic A (SmA) phases, which are crucial for display and optical storage device applications. researchgate.netrhhz.net

In other electronic materials, this compound is used to synthesize fluorinated compounds for electronic devices and as a solvent for cleaning electronic components. guidechem.com The introduction of pentafluorophenyl groups is a key strategy in designing molecules for organic electronics. For instance, pentafluorinated bistolanes have been developed as light-emitting liquid crystals (PLLCs), where the electron-deficient this compound ring forms the LUMO (Lowest Unoccupied Molecular Orbital), facilitating intramolecular charge transfer and enabling photoluminescence even in the crystalline phase. mdpi.com

Functionalized Fluorobenzenes in Organic Field-Effect Transistors (OFETs)

Functionalized fluorobenzenes, particularly those derived from this compound, are critical in the development of high-performance organic field-effect transistors (OFETs), which are key components in next-generation flexible electronics. tandfonline.comacs.orgrsc.org The introduction of strongly electron-withdrawing pentafluorophenyl groups is a powerful strategy for designing n-type organic semiconductors, which are essential for creating complementary logic circuits. nii.ac.jpresearchgate.net

A significant advancement in n-type semiconductor development involves the synthesis of bis(pentafluorophenyl)anthracene (DPA-F) derivatives. nii.ac.jpnih.gov These materials are synthesized by introducing this compound onto an anthracene (B1667546) core. nii.ac.jpresearchgate.net A particularly effective and facile method for this is C–H direct arylation. nii.ac.jpnih.gov This single-step reaction takes advantage of the high reactivity of the C-H bond in this compound, allowing for a more efficient synthesis compared to traditional cross-coupling methods. nii.ac.jpresearchgate.netresearchgate.net This approach has enabled the creation of various regioisomers of DPA-F, allowing for systematic studies of how substituent position affects device performance. nii.ac.jp

Anthracene and its simple phenyl-substituted derivatives, like diphenylanthracene (DPA), are typically p-type semiconductors, meaning they transport positive charge (holes) more effectively. nii.ac.jpresearchgate.net The introduction of strong electron-withdrawing pentafluorophenyl groups dramatically alters the electronic properties of the anthracene core. nii.ac.jpnih.gov These groups lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com The significant stabilization of the LUMO level facilitates electron injection and transport, thereby converting the material from a p-type to an n-type semiconductor. nii.ac.jpresearchgate.netmdpi.com This transition is a clear demonstration of how molecular functionalization can be used to tune the fundamental charge-carrying properties of organic materials. mdpi.com

The performance of OFETs is highly dependent on the molecular packing and structure in the solid state. nii.ac.jp Research into bis(pentafluorophenyl)anthracene derivatives has provided valuable insights into how the position of the pentafluorophenyl substituents on the anthracene core influences these properties. nii.ac.jpnih.gov

For example, a study comparing different DPA-F isomers found that 2,6-bis(pentafluorophenyl)anthracene exhibited superior performance. nii.ac.jpresearchgate.net This specific isomer demonstrated high crystallinity, which facilitates smooth electron transport. nii.ac.jpnih.gov The resulting OFETs showed a high electron mobility (μe) of 0.12 ± 0.02 cm²/Vs and an excellent on/off ratio greater than 10⁶. nii.ac.jpresearchgate.netnih.gov This highlights the importance of molecular design and regiochemistry in optimizing the performance of organic semiconductors. nii.ac.jpx-mol.net By strategically placing the electron-withdrawing groups, it is possible to control the molecular arrangement in thin films, which directly impacts charge transport efficiency. nii.ac.jpagu.edu.tr

Interactive Data Table: OFET Performance of a Bis(pentafluorophenyl)anthracene Derivative

The table below summarizes the performance characteristics of an Organic Field-Effect Transistor (OFET) using 2,6-bis(pentafluorophenyl)anthracene as the n-type semiconductor layer.

PropertyValueSource
Semiconductor2,6-bis(pentafluorophenyl)anthracene nii.ac.jp, nih.gov, researchgate.net
Charge Carrier Typen-type nii.ac.jp, nih.gov, researchgate.net
Electron Mobility (μe)0.12 ± 0.02 cm²/Vs nii.ac.jp, nih.gov, researchgate.net
On/Off Ratio> 10⁶ nii.ac.jp, nih.gov, researchgate.net

Fluorous Chemistry and Phase Segregation

The field of materials science and engineering has been significantly influenced by the unique properties of organofluorine compounds, with this compound serving as a key building block. A pivotal concept in this area is "fluorous chemistry," which leverages the distinct behavior of highly fluorinated molecules. When a molecule possesses a significant fluorine content, it often exhibits what is known as the "fluorous effect". mdpi.com This effect leads to the formation of a third phase—the fluorous phase—which is separate from both aqueous and organic phases. mdpi.com Highly fluorinated compounds are characterized by being both hydrophobic and lipophobic, meaning they tend to avoid interactions with water and organic solvents, preferring to associate with other fluorinated molecules. mdpi.compsu.edu

This tendency for self-association and phase segregation is a cornerstone of fluorous chemistry. mdpi.com The high density of perfluorinated compounds also contributes to this macroscopic phase separation. mdpi.com In aromatic systems, the incorporation of the pentafluorophenyl group is particularly noteworthy. The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl ring enhances π-stacking interactions, a factor that can be exploited in the design of advanced materials. mdpi.com This unique phase behavior has paved the way for innovative strategies in synthesis and purification, particularly through the use of fluorous tags.

Fluorous Tagging and Protection Strategies

Fluorous tagging is a powerful strategy in solution-phase synthesis that involves covalently attaching a highly fluorinated moiety (a "fluorous tag") to a molecule of interest. rsc.org This imparts a temporary "fluorous" character to the molecule, allowing it to be easily separated from non-fluorinated reactants, reagents, and byproducts. rsc.org The core principle of this fluorous-assisted synthesis is the limited miscibility between fluorinated and non-fluorinated compounds. rsc.org

The design of these tags is crucial for their effectiveness. Typically, the fluorous chain is insulated from the reactive functional group by a spacer, often consisting of two or three methylene (B1212753) groups, to ensure that the chemical reactivity of the tagged molecule remains comparable to its non-fluorinated counterpart. rsc.org The degree of fluorination in the tag dictates the purification method. A distinction is made between "heavy" and "light" fluorous tags. rsc.org

Heavy Fluorous Tags: These tags impart a high fluorine content to the molecule (often around 60% fluorine by molecular weight). This high fluorine content ensures that the tagged compound will partition almost exclusively into a fluorous solvent during liquid-liquid extraction. rsc.org

Light Fluorous Tags: Molecules with these tags have a lower fluorine content (typically 40% or less by molecular weight). While not sufficient for effective liquid-liquid extraction, this level of fluorination provides a strong affinity for fluorous stationary phases, making them ideal for purification by fluorous solid-phase extraction (FSPE). rsc.org

A wide array of fluorous protecting groups, many of which can be derived from or incorporate this compound-related structures, have been developed for use as fluorous tags. These protecting groups serve the dual purpose of masking a reactive site and enabling fluorous separation.

Fluorous Protecting GroupAbbreviationDescription
Fluorous BenzyloxycarbonylF-CbzA fluorous version of a common amine protecting group. rsc.org
Fluorous tert-ButyloxycarbonylF-BocA fluorous analogue of the widely used Boc protecting group for amines. rsc.orgsilicycle.com
Fluorous Benzyl (B1604629) EtherF-BnUsed for protecting alcohols and phenols. rsc.org
Fluorous Silyl (B83357) EtherF-SilylProtects alcohols by forming a fluorous silyl ether. rsc.org
Fluorous p-MethoxybenzylF-PMBA fluorous variant of the PMB ether protecting group for alcohols. rsc.org

Applications in Product Purification in Organic Synthesis

The primary application of fluorous tagging is the simplification of product purification in complex organic syntheses. silicycle.com It merges the benefits of solid-phase synthesis (ease of separation) with the advantages of solution-phase synthesis (homogeneous reaction kinetics). rsc.org The most prevalent purification technique is Fluorous Solid-Phase Extraction (FSPE). rsc.orgsilicycle.com

FSPE utilizes a stationary phase, typically silica (B1680970) gel modified with a perfluoroalkylsilane, which has a high affinity for other fluorous compounds. rsc.org The purification process is straightforward and highly efficient. psu.edu

Loading: The crude reaction mixture, containing the fluorous-tagged desired product along with non-fluorinated excess reagents and byproducts, is loaded onto the fluorous SPE cartridge. psu.edursc.org

Washing (Elution of Non-Fluorous Compounds): A "fluorophobic" solvent or solvent mixture (e.g., methanol/water, acetonitrile) is passed through the cartridge. psu.edursc.org This solvent washes all the non-fluorous components from the stationary phase, while the fluorous-tagged product is strongly retained. psu.edu

Elution (Recovery of Fluorous Product): A "fluorophilic" solvent (e.g., perfluorohexane, tetrahydrofuran, or methanol) is then used to elute the purified fluorous-tagged product from the cartridge. psu.edu

After purification, the fluorous tag can be cleaved from the product, which can then proceed to the next synthetic step or be isolated as the final product. This methodology is particularly advantageous for multi-step and combinatorial synthesis, where the rapid and efficient purification of intermediates is crucial. silicycle.com The use of pentafluorophenyl (PFP) columns in chromatography also represents a related purification strategy, offering an intermediate approach that combines both fluorous and hydrophobic interaction affinities for separation. rsc.org

StepActionOutcome
1. LoadThe crude reaction mixture is applied to a fluorous SPE cartridge.All components are adsorbed onto the stationary phase.
2. WashElute with a fluorophobic solvent (e.g., 80:20 MeOH/H₂O). silicycle.comNon-fluorous impurities are washed away. The F-tagged product remains on the column. psu.edu
3. EluteElute with a fluorophilic solvent (e.g., MeOH). silicycle.comThe pure, fluorous-tagged product is collected. psu.edu

Pentafluorobenzene in Catalysis and Ligand Design

Ligand Design in Organometallic Chemistry

The incorporation of pentafluorophenyl moieties into ligand scaffolds is a strategic approach to modulate the catalytic activity of metal complexes. These fluorinated groups serve as powerful tools for fine-tuning the electronic environment of the metal center, which is crucial for optimizing catalytic performance.

Modulation of Electronic Properties with Electron-Withdrawing Fluorine Atoms

The five fluorine atoms on the pentafluorophenyl ring exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the central metal atom to which the ligand is coordinated. This electronic modulation is a key factor in enhancing the catalytic activity of the metal center. For instance, in phosphine (B1218219) ligands, replacing phenyl groups with pentafluorophenyl groups leads to poorer donor characteristics. This is evident when comparing the CO stretching frequencies (νCO) in LNi(CO)3 complexes, where L = PPh3 has a νCO of 2069 cm-1, while for L = P(C6F5)3, it is 2090 cm-1, indicating a more electron-deficient metal center in the latter case. uu.nl

This electron deficiency can enhance the Lewis acidity of the metal center, making it more susceptible to substrate coordination and activation. The bonding in such complexes is a synergistic combination of phosphorus-to-metal σ-donation and metal-to-phosphorus π-backbonding. Fluoroaryl phosphines are relatively poor σ-donors but good π-acceptors compared to their phenyl counterparts, both of which contribute to a more electron-deficient metal center. uu.nl

The electronic effect of phosphine ligands can be quantified using Tolman's Electronic Parameter (TEP), which is derived from the A1-symmetrical νCO stretching frequency in Ni(L)(CO)3 complexes. A higher νCO value corresponds to a less electron-rich metal center and a weaker donor ligand. nih.govrsc.org This principle allows for the systematic tuning of a catalyst's electronic properties by incorporating pentafluorophenyl groups.

Design of Catalysts for Cross-Coupling Reactions

Pentafluorophenyl-containing ligands and substrates have been extensively utilized in the design of catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

In the Suzuki-Miyaura cross-coupling , pentafluorophenyl esters have been established as highly reactive, bench-stable, and economical electrophilic acylative reagents. nih.govnih.gov Palladium-catalyzed cross-coupling of these esters proceeds efficiently with various boronic acids, demonstrating the utility of the pentafluorophenyl group as an excellent leaving group and an activator for C-O bond cleavage. nih.govnih.gov A general method for the cross-coupling of pentafluorophenyl esters using Pd(0)/phosphane catalyst systems has been developed, highlighting the unique characteristics of these esters in achieving fully selective cross-coupling compared to phenolic esters. nih.govnih.gov

For the Heck reaction , a catalytic system for the reaction of fluorinated haloaryls has been developed using pentafluorophenyl complexes of palladium that lack other ligands besides halides. acs.org The absence of other coordinating ligands is crucial for efficient functionalization. acs.org Furthermore, palladium-catalyzed oxidative Heck-type reactions of electron-deficient pentafluoroarenes with a broad range of alkenes have been reported, yielding a variety of pentafluorophenyl-substituted alkenes in moderate to high yields and with good stereoselectivity. mdpi.com

Cross-Coupling ReactionRole of Pentafluorophenyl GroupCatalyst System (Example)Ref
Suzuki-Miyaura Activating group in pentafluorophenyl estersPd(0)/phosphane systems nih.govnih.gov
Heck Reaction Component of a ligandless palladium catalystPentafluorophenyl palladium complexes acs.org
Oxidative Heck-type Electron-deficient reaction partnerPd(OAc)2 with Ag2CO3 mdpi.com

C-H Activation Catalysis

The design of catalysts for C-H activation has also benefited from the inclusion of pentafluorophenyl groups, particularly in the framework of pincer ligands and N-heterocyclic carbenes (NHCs).

Pincer ligands incorporating electron-withdrawing pentafluorophenyl groups directly bonded to the phosphorus centers have been synthesized. uu.nl These ligands create a more electron-deficient metal center, which can enhance catalytic activity. For example, a PCP pincer ligand with pentafluorophenyl groups on the phosphorus atoms has been used to generate palladium complexes, where the electronic character of the metal center was significantly altered compared to its phenyl analogue. uu.nl

N-heterocyclic carbene (NHC) ligands are known for their strong σ-donating ability, which enables difficult oxidative additions in C-H activation catalysis. nih.gov While direct examples of pentafluorophenyl-substituted NHCs in C-H activation are emerging, the principle of tuning the electronic properties of the NHC by modifying its substituents is well-established. The electron-withdrawing nature of the pentafluorophenyl group can be exploited to modulate the σ-donating strength of the NHC and, consequently, the reactivity of the metal center in C-H activation cycles. N-heterocyclic carbenes have also been utilized as organocatalysts to catalyze the pentafluorophenylation of aldehydes. rsc.org

Chiral Ligands for Asymmetric Catalysis

The pentafluorophenyl group has been strategically incorporated into chiral ligands to influence stereoselectivity in asymmetric catalysis. Its steric and electronic properties can play a crucial role in creating a well-defined chiral environment around the metal center.

Role of Pentafluorophenyl Substituents in Chirality Transfer

The transfer of chirality from a ligand to the product of a catalytic reaction is a complex process influenced by various non-covalent interactions. The pentafluorophenyl group can participate in such interactions, thereby influencing the stereochemical outcome.

In a study on gold(I)-catalyzed intermolecular asymmetric [3+2] cycloaddition, MingPhos ligands were employed. It was found that interactions between the sulfinamide N-H group of the ligand and the pentafluorophenyl substituent are responsible for the effective allocation of chirality transfer. mdpi.com This demonstrates a direct role of the pentafluorophenyl group in the chiral recognition process.

Furthermore, a proline-derived chiral urea (B33335) incorporating a hydrophobic and electron-withdrawing pentafluorophenyl substituent has been shown to be effective in "on water" asymmetric hydrogen-bonding catalysis. researchgate.net The pentafluorophenyl group enhances both the reaction rate and stereoselectivity due to the hydrophobic hydration effect. researchgate.net These examples highlight the multifaceted role of the pentafluorophenyl substituent in mediating chirality transfer through both direct electronic interactions and influencing the broader reaction environment.

Catalytic SystemRole of Pentafluorophenyl Group in Chirality TransferType of InteractionRef
Gold(I)/MingPhosEffective allocation of chirality transferInteraction with sulfinamide N-H mdpi.com
Proline-derived chiral ureaEnhancement of rate and stereoselectivityHydrophobic hydration effect researchgate.net

Applications in Enantioselective Gold Catalysis

Enantioselective gold catalysis has emerged as a powerful tool for the synthesis of complex chiral molecules. The linear coordination geometry of gold(I) complexes presents unique challenges for ligand design, and the incorporation of pentafluorophenyl groups has been explored to address these challenges.

In the context of enantioselective cycloadditions, chiral ligands bearing pentafluorophenyl substituents have been successfully applied. For instance, in gold(I)-catalyzed asymmetric [4+2] cycloadditions of 1,6-enynes, chiral bifunctional P,N ligands are utilized to achieve high enantioselectivity. nih.gov While not always directly containing a pentafluorophenyl group, the design principles of tuning electronic and steric effects are paramount, and the pentafluorophenyl group is a key tool in this regard.

Tris(pentafluorophenyl)phosphine (B75049) gold(I) complexes have been shown to be highly efficient catalysts for various transformations, including the oxycarbonylation of homopropargyl carbonates. researchgate.net The development of chiral versions of such ligands holds significant promise for enantioselective gold catalysis. The electron-deficient nature of the gold center, induced by the pentafluorophenyl groups, can enhance its π-acidity, leading to more efficient activation of alkynes, allenes, and alkenes, which is a cornerstone of gold catalysis. escholarship.org

Boron Functionalities in Transition-Metal Catalysts

The strategic incorporation of boron-containing functionalities into transition-metal catalyst systems has emerged as a promising avenue for enhancing catalytic activity and selectivity. The high Lewis acidity and unique electronic properties of organoboranes, particularly those featuring the pentafluorobenzene (B134492) moiety, can significantly influence the reactivity of the metallic center. This section explores the post-synthetic modification of ligands with such functionalities and the subsequent impact on catalytic performance, with a focus on hydrogenation reactions.

Post-Synthetic Functionalization of Ligands

A facile and direct method for the introduction of boron functionalities onto a transition-metal complex involves the post-synthetic functionalization of a pre-existing ligand. This approach circumvents the often complex and multi-step synthesis of bespoke bifunctional ligands. A notable example is the reaction of the rhodium(I) compound [(η⁵-C₉H₇)Rh(PPh₃)₂] with the perfluorinated borane (B79455), tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.net

This reaction proceeds via an unusual C(sp²)-H hydride migration from the indenyl ligand to the rhodium center, which facilitates the concurrent formation of a new C–B bond. nih.gov This process effectively installs a borate (B1201080) function onto the indenyl ligand. researchgate.net When Piers' borane, HB(C₆F₅)₂, is employed, a subsequent hydride migration occurs, leading to a novel 1,2-hydrogen shift. nih.gov Computational studies have provided mechanistic insights into these sequential hydride migration steps. nih.gov This post-synthetic modification strategy offers a convenient route to access bifunctional complexes with potential applications in catalysis. researchgate.net

Impact on Hydrogenation Catalysis

The introduction of a pentafluorophenylborane moiety onto the indenyl ligand of the rhodium complex has a profound effect on its catalytic activity in hydrogenation reactions. The resulting borane-functionalized rhodium complexes exhibit significantly enhanced efficiency in the hydrogenation of olefins. researchgate.net

The addition of Piers' borane to the rhodium catalyst has been shown to boost the catalyst's efficiency by up to three orders of magnitude when compared to the original boron-free precursor. researchgate.net This dramatic increase in catalytic performance underscores the beneficial role of the incorporated boron functionality. The Lewis acidic borane group is thought to influence the electronic properties of the metal center and potentially participate in substrate activation or stabilization of transition states during the catalytic cycle.

Catalyst PrecursorBorane ReagentResulting FunctionalityImpact on Hydrogenation Efficiency
[(η⁵-C₉H₇)Rh(PPh₃)₂]B(C₆F₅)₃Borate-functionalized indenyl ligandEnhanced catalytic activity
[(η⁵-C₉H₇)Rh(PPh₃)₂]HB(C₆F₅)₂Borate-functionalized indenyl ligandUp to 1000-fold increase in efficiency

Catalytic Direct Arylation of this compound

The direct C-H arylation of this compound represents an atom-economical and increasingly important method for the synthesis of polyfluorinated biaryl compounds, which are valuable motifs in materials science and medicinal chemistry. This approach avoids the pre-functionalization of the this compound ring, which is often required in traditional cross-coupling reactions. Palladium-catalyzed systems have been particularly successful in effecting this transformation.

Mechanistic Pathways: Ambiphilic Metal Ligand Activation (AMLA) and Concerted Metalation Deprotonation (CMD)

The mechanism of the palladium-catalyzed direct arylation of this compound is a subject of ongoing investigation, with two primary pathways being considered: Ambiphilic Metal Ligand Activation (AMLA) and Concerted Metalation Deprotonation (CMD). nih.gov

In the Concerted Metalation Deprotonation (CMD) pathway, the C-H bond cleavage of this compound is proposed to occur in a single, concerted step. acs.orgresearchgate.net This involves the interaction of the C-H bond with the palladium center, while a base, often a carbonate or carboxylate ligand, assists in the removal of the proton. nih.govacs.org Computational studies support this mechanism, indicating a transition state where the carbon-palladium bond is forming as the carbon-hydrogen bond is breaking, with the assistance of a ligand such as a carbonate or bromide. acs.org This pathway is favored for its ability to explain the observed reactivity and regioselectivity in a wide range of direct arylation reactions. mdpi.com

The Ambiphilic Metal Ligand Activation (AMLA) pathway, on the other hand, involves a more stepwise process where the palladium complex acts as both a Lewis acid and a Brønsted base. The metal center interacts with the electron-rich pi system of the this compound, while a ligand on the metal center deprotonates the C-H bond. nih.gov

Both the AMLA and CMD mechanisms are considered plausible for the direct arylation of polyfluoroarenes and the operative pathway may depend on the specific reaction conditions, including the nature of the catalyst, ligands, and base employed. nih.gov

Synergistic Effects of Weak Interactions in Catalysis

The choice of solvent, for instance, can have a significant impact on the outcome of the reaction. Solvents can engage in hydrogen bonding, dipole-dipole, or van der Waals interactions with the catalyst, substrate, or intermediates, thereby altering their reactivity. The use of additives, such as silver carbonate in reactions involving aryl iodides, is another example of how weak interactions can be leveraged. acs.org It is postulated that the silver salt sequesters iodide ions that could otherwise inhibit the catalyst, thereby promoting a more efficient catalytic cycle. acs.org

Environmental and Biological Research Aspects of Pentafluorobenzene

Pentafluorobenzene (B134492) and its derivatives are subjects of significant research in both environmental science and biomedical applications. This article explores its environmental fate within the broader context of polyfluorinated substances and its application in creating advanced bioactive materials.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the thermodynamic properties of pentafluorobenzene (C₆HF₅)?

  • Methodological Answer : Use calorimetry to measure heat capacities (e.g., 12–300 K range ) and static vapor-pressure apparatuses for vapor-liquid equilibrium (VLE) studies. For example, Ambrose & Sprake (1971) employed a comparative ebulliometer to determine vapor pressures across 293–490 K . Validate results against historical datasets (e.g., Paukov & Lavrent'eva, 1969) to identify inconsistencies in entropy or enthalpy values .

Q. How can researchers optimize the synthesis of this compound derivatives while ensuring safety?

  • Methodological Answer : Employ fluorination reactions under controlled conditions (e.g., using benzyl peroxide as a catalyst at 171°C for 84 hours ). Prioritize inert atmospheres (argon/nitrogen) to prevent combustion, given its flammability classification (UN 1993) . Use gas chromatography to monitor reaction intermediates and minimize exposure to toxic byproducts .

Q. What analytical techniques are most effective for studying this compound’s electronic properties?

  • Methodological Answer : Electron capture detection (ECD) coupled with mass spectrometry provides insights into electron affinities. For instance, Wentworth et al. (1987) measured electron affinities of C₆HF₅ using pulsed ion cyclotron resonance . Pair with computational models (DFT) to validate experimental results .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data for this compound be resolved across independent studies?

  • Methodological Answer : Conduct meta-analyses of historical datasets (e.g., Counsell et al., 1968 vs. Paukov & Lavrent'eva, 1969) . Use statistical tools like Bland-Altman plots to assess inter-study variability. Replicate experiments under standardized conditions (e.g., ISO-certified calorimeters) and report uncertainties using the Guide to the Expression of Uncertainty in Measurement (GUM).

Q. What strategies are effective for modeling the phase behavior of this compound in binary mixtures (e.g., CO₂ + C₆HF₅)?

  • Methodological Answer : Apply cubic equations of state (e.g., Peng-Robinson) to predict VLE behavior . Calibrate models using limited experimental data (e.g., 20–80°C isothermal VLE curves ) and validate with molecular dynamics simulations. Address gaps by designing high-pressure experiments (>100 bar) to explore supercritical fluid interactions.

Q. How can computational frameworks improve the prediction of this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Combine density functional theory (DFT) with kinetic Monte Carlo simulations to map reaction pathways. For example, Allen et al. (1965) studied nitro-group substitutions in C₆HF₅ using Hammett parameters . Validate computational predictions with kinetic experiments (e.g., stopped-flow spectroscopy under varying pH).

Q. What safety protocols are critical when handling this compound in high-temperature catalytic studies?

  • Methodological Answer : Implement explosion-proof reactors and real-time gas monitoring (e.g., FTIR for detecting HF emissions). Reference safety data from Chemtronica AB : use fume hoods with HEPA filters and emergency neutralization protocols (e.g., calcium carbonate for acid spills). Document near-miss incidents to refine risk assessments.

Data Contradiction Analysis

Q. Why do reported heat capacities of this compound vary between solid and liquid phases?

  • Methodological Answer : Discrepancies arise from phase-transition hysteresis. Paukov & Lavrent'eva (1969) observed a 12% variation in solid-phase Cp due to crystal polymorphism . Reconcile data by performing differential scanning calorimetry (DSC) with slow heating rates (1°C/min) to detect subtle phase changes.

Research Design Frameworks

Q. How can the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) guide studies on this compound’s environmental impact?

  • Methodological Answer :

  • Feasible : Use GC-MS to quantify atmospheric degradation products (e.g., fluorinated phenols).
  • Novel : Investigate understudied pathways like photolytic cleavage in stratospheric ozone layers.
  • Ethical : Adhere to EPA guidelines for fluorocarbon emissions .
  • Relevant : Align with UN Sustainable Development Goals (SDG 13: Climate Action).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluorobenzene
Reactant of Route 2
Pentafluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.